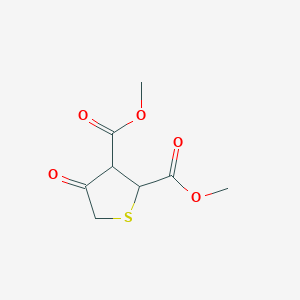
甲基-3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-6-羧酸酯
描述
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been extensively studied due to their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists, which are useful in treating conditions such as emesis and anxiety . The structural modifications of these compounds have led to the development of various derivatives with enhanced potency and selectivity for the 5-HT3 receptor .
Synthesis Analysis
The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives involves several key steps. One approach includes the enantioselective synthesis of (R)- and (S)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates through cyclization reactions starting from monomethyl malonates . Another method involves the preparation of 3,4-dihydro-2H-1,3-benzoxazines with various substituents, which can be further modified to obtain the desired oxo derivatives .
Molecular Structure Analysis
The molecular structure of these benzoxazine derivatives has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that the oxazine ring prefers a half-chair conformation, and the presence of substituents can influence the stability of different conformers . Additionally, X-ray crystallography has been used to unambiguously establish the structure of related compounds, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives is diverse. These compounds can undergo various reactions, such as alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activity . For instance, the reaction with α-enamino esters can lead to the formation of complex heterocyclic structures with multiple fused rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The NMR chemical shifts are particularly sensitive to the substituent effects, which can be used for configurational and conformational analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds when used as therapeutic agents.
科学研究应用
-
- Application Summary : This compound is used in the field of chemistry for various purposes. It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their ability to inhibit COX-2 and COX-1, which are enzymes involved in inflammation and pain .
- Methods of Application : The compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay .
- Results or Outcomes : The specific results or outcomes from this study are not provided in the available resources .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound can be synthesized through a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
- Methods of Application : The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving this synthesis .
- Results or Outcomes : The synthesis results in the formation of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their antitumor activity .
- Methods of Application : The compounds were tested against breast cancer cell T47D .
- Results or Outcomes : Compared with the control drug, one of the compounds possessed more potent inhibitory activity against the cancer cells .
-
Scientific Field : Organic Synthesis
- Application Summary : This compound can be used as a starting material in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
-
Scientific Field : Pharmacology
- Application Summary : Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which are structurally similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, have been found to possess various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
属性
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYGHFVLMZWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388043 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
CAS RN |
202195-67-3 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)






![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)
